BenchChemオンラインストアへようこそ!

[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid

GPCR pharmacology Binding affinity Enantiomeric specificity

[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid, commonly designated W140, is the (S)-enantiomer of a chiral phosphonic acid-based sphingosine-1-phosphate receptor 1 (S1P1) ligand. It is supplied as a free acid or a salt (hydrobromide or trifluoroacetate) and belongs to the class of synthetic S1P receptor modulators.

Molecular Formula C16H27N2O4P
Molecular Weight 342.37 g/mol
CAS No. 909725-63-9
Cat. No. B3431540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid
CAS909725-63-9
Molecular FormulaC16H27N2O4P
Molecular Weight342.37 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N
InChIInChI=1S/C16H27N2O4P/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22)/t15-/m0/s1
InChIKeyFWJRVGZWNDOOFH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid (W140) – S1P1 Inactive Enantiomer Control for Pharmacological Studies


[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid, commonly designated W140, is the (S)-enantiomer of a chiral phosphonic acid-based sphingosine-1-phosphate receptor 1 (S1P1) ligand [1]. It is supplied as a free acid or a salt (hydrobromide or trifluoroacetate) and belongs to the class of synthetic S1P receptor modulators. Unlike its (R)-enantiomer W146 (ML056), a selective and potent S1P1 antagonist, W140 exhibits approximately 60-fold weaker binding affinity and lacks functional antagonism, establishing its primary role as a negative control compound in S1P1 signaling research .

Why W140 Cannot Be Replaced by Other S1P1 Modulators or Generic Antagonists


Substituting W140 with other S1P1 antagonists such as W146, JTE013, or VPC44116, or with agonists like SEW2871, is scientifically invalid. The value of W140 lies precisely in its inactivity at S1P1. Quantitative binding and functional assays demonstrate that W140 binds S1P1 with a Ki of 4.6 µM, compared to 77 nM for W146, and critically, it exhibits no antagonist or agonist activity . This unique profile makes W140 the essential enantiomer-matched negative control for W146. Using a weak antagonist from a different chemotype would introduce confounding off-target effects, as demonstrated by the inability of JTE013 (S1P2 antagonist) and Cay10444 (S1P3 antagonist) to replicate the chaperone-like control function of W140 in hematopoietic stem progenitor cell mobilization assays [1].

Quantitative Differentiation Evidence for [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid (W140) vs. Close Analogs


60-Fold Lower S1P1 Binding Affinity: W140 vs. W146

W140 binds to the human S1P1 receptor with a Ki of 4.6 µM, whereas its (R)-enantiomer W146 binds with a Ki of 77 nM in the same GTP-γS binding assay using CHO cell membranes expressing stably transfected human S1P1 receptors [1]. This represents an approximately 60-fold difference in affinity, directly demonstrating the chiral specificity of the S1P1 binding pocket and establishing W140 as a true negative control.

GPCR pharmacology Binding affinity Enantiomeric specificity

Complete Absence of Functional S1P1 Antagonism: W140 vs. W146

In functional assays, W146 acts as a full competitive antagonist of S1P1, whereas W140 exhibits no agonist or antagonist activity at concentrations up to 10 µM [1]. The Nature Reviews Drug Discovery highlight noted that 'the R-enantiomer was shown to be a full competitive antagonist of S1P1, whereas the S-enantiomer was not', leading to the adoption of the R-enantiomer (W146) and its inactive S-enantiomer (W140) as a paired chemical probe set for studying S1P1-mediated vascular and lymphoid responses [2].

Functional selectivity Receptor antagonism Chemical probe

In Vivo Inactivity in Capillary Leakage and Lymphocyte Egress: W140 vs. W146

Vascular administration of W146 induced loss of capillary integrity in mouse skin and lung, whereas W140 did not affect capillary barrier function [1]. The original study explicitly states: 'Vascular (but not airway) administration of the preferred R enantiomer of an in vivo-active chiral S1P1 receptor antagonist induced loss of capillary integrity in mouse skin and lung. In contrast, the antagonist did not affect the number of constitutive blood lymphocytes' while W140 showed no detectable effect in any parameter measured [1]. The W146 half-life in rat blood was determined to be 73 minutes, providing a pharmacokinetic benchmark absent for W140 due to its inactivity [2].

Vascular biology In vivo pharmacology Lymphocyte trafficking

Hematopoietic Stem Progenitor Cell Mobilization: W140 Fails to Enhance AMD3100 Effect

In a murine model of hematopoietic stem progenitor cell (HSPC) mobilization, pretreatment with W146 significantly augmented AMD3100-induced KSL-HSPC mobilization by approximately 8-fold, measured by CFU-G/M colony-forming assays [1]. In stark contrast, 'pretreatment of mice with W140 was unable to produce any effect on AMD3100-stimulated KSL-HSPC mobilization' [1]. The study further confirmed that injections of W146, W140, JTE013, or Cay10444 did not alter basal WBC counts, isolating the mobilization effect to the specific combination of S1P1 antagonism and AMD3100 stimulus [1].

Hematology Stem cell mobilization S1P1 pharmacology

Pain Research: W140 Shows No Activity in Opioid-Induced Hyperalgesia and Tolerance Models

In a rat model of opioid-induced hyperalgesia (OIH) and antinociceptive tolerance, intrathecal administration of W146 blocked the development of OIH and tolerance in a dose-dependent manner, whereas W140 had no effect [1]. Statistical analysis confirmed the time × treatment interaction: for hyperalgesia, F(21,96)=34, p=3.5×10⁻³⁵; for tolerance, F(21,120)=59, p=2.5×10⁻⁵³ [1]. Similarly, in ceramide-induced hyperalgesia, intraplantar W146 at 0.3–1.2 µg blocked thermal hyperalgesia, while W140 vehicle showed no effect [2].

Pain pharmacology Opioid tolerance S1P1 signaling

Subtype Selectivity Profile Confirmed by Inactivity at S1P2, S1P3, and S1P5

W146 displays no agonist or antagonist activity at S1P2, S1P3, or S1P5 receptors at concentrations up to 10 µM [1]. W140 similarly lacks activity at these subtypes, confirming that the enantiomeric pair selectively interrogates S1P1 without confounding activity at related S1P receptor family members. This selectivity profile is documented in the IUPHAR/BPS Guide to Pharmacology and the seminal Nature Chemical Biology paper [1][2]. The chemical probe table in PMC categorizes W146 as an 'Antagonist for S1P1; chemical probe' and W140 as the 'Control enantiomer for W146; chemical probe', solidifying their paired use in target validation studies [2].

Receptor selectivity S1P receptor family Chemical probe validation

Optimal Procurement and Application Scenarios for W140 Based on Differential Evidence


Negative Control for S1P1 Antagonist W146 in GPCR Signaling Studies

W140 is the mandatory negative control for any experiment employing W146 as a pharmacological tool. The 60-fold difference in binding affinity (Ki: 4.6 µM vs. 77 nM) and the complete absence of functional antagonism [1] mean that any S1P1-mediated effect should be replicated with W146 and abolished with W140. Procurement of W140 alongside W146 is essential for publication-quality S1P1 research, as reviewers and journals increasingly require enantiomer controls for chiral probes.

Validation of S1P1-Dependent Mechanisms in In Vivo Vascular and Immunology Models

In murine models of capillary leakage, lymphocyte trafficking, and HSPC mobilization, W140 serves as the enantiomer-matched control that lacks all biological activity [2][3]. Researchers studying endothelial barrier function, immune cell egress, or stem cell mobilization should pair W146 with W140 to control for any non-specific effects of the phosphonic acid scaffold. The inability of W140 to enhance AMD3100-induced HSPC mobilization, contrasted with the 8-fold enhancement by W146, provides a robust quantitative benchmark for assay validation.

S1P1 Target Engagement Studies in Pain and Neuroinflammation Research

W140 is the validated negative control for S1P1 antagonist studies in pain models, including opioid-induced hyperalgesia, antinociceptive tolerance, and ceramide-induced thermal hyperalgesia [4][5]. The consistent failure of W140 to block hyperalgesia, while W146 achieves dose-dependent blockade, provides the necessary pharmacological evidence that S1P1 antagonism is the mechanism underlying the observed analgesic effects. Procurement for pain research programs should always include both enantiomers.

Chemical Probe Pair for S1P1 Target Validation and Phenotypic Screening

As documented by the IUPHAR/BPS Guide to Pharmacology and Nature Chemical Biology, W146 and W140 together constitute a well-characterized chemical probe pair for S1P1 [6][7]. In phenotypic screening cascades, the differential activity of this enantiomeric pair (active W146, inactive W140) provides high-confidence target deconvolution. Industrial and academic screening laboratories should maintain stocks of both compounds to enable rapid confirmation of S1P1-dependent hits.

Quote Request

Request a Quote for [(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.